(2S)-2-phenylpropan-1-ol chemical properties and structure
(2S)-2-phenylpropan-1-ol chemical properties and structure
An In-depth Technical Guide to (2S)-2-phenylpropan-1-ol: Properties, Synthesis, and Applications
Introduction
(2S)-2-phenylpropan-1-ol is a chiral alcohol that serves as a crucial building block in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Its stereospecific structure, comprising a hydroxyl group and a phenyl group on a propane backbone, makes it a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules. Understanding the distinct chemical properties, structural nuances, and analytical methodologies of this specific enantiomer is paramount for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.
This guide provides a comprehensive overview of (2S)-2-phenylpropan-1-ol, delving into its chemical and physical properties, spectroscopic signature, enantioselective synthesis, and analytical techniques for chiral purity assessment. Furthermore, it explores its applications, particularly in the context of drug development, and outlines essential safety and handling protocols.
Part 1: Molecular Structure and Physicochemical Properties
The defining characteristic of (2S)-2-phenylpropan-1-ol is its chirality, which arises from the stereocenter at the second carbon atom of the propanol chain. This specific spatial arrangement of substituents dictates its interaction with other chiral molecules and its optical activity.
1.1. Structural Identifiers
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IUPAC Name: (2S)-2-phenylpropan-1-ol[1]
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Synonyms: (S)-(-)-2-Phenyl-1-propanol, (-)-2-Phenylpropanol, S-(-)-2-Phenyl-1-propanol[1]
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CAS Number: 37778-99-7[1]
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SMILES: CC1=CC=CC=C1[1]
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InChI Key: RNDNSYIPLPAXAZ-MRVPVSSYSA-N[1]
1.2. Physicochemical Data
The physical and chemical properties of (2S)-2-phenylpropan-1-ol are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless viscous liquid | [4] |
| Density | 0.975 g/mL at 25 °C | [2][3] |
| Boiling Point | 110-111 °C at 10 mmHg | [2][3] |
| Melting Point | -37 °C | [2][3] |
| Refractive Index (n20/D) | 1.526 | [2][3] |
| Water Solubility | Insoluble | [2][3][4] |
| Flash Point | 201°F (93.9 °C) | [3] |
Part 2: Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2S)-2-phenylpropan-1-ol. The key differences in the chemical environment of the protons and carbons in its structure give rise to a unique spectroscopic fingerprint.[5]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.[5]
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¹H NMR: The proton NMR spectrum of 2-phenyl-1-propanol shows characteristic signals. The aromatic protons typically appear as a multiplet in the 7.20-7.40 ppm range. The proton on the carbon bearing the phenyl group (-CH(Ph)-) appears as a sextet around 2.95 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂(OH)) show up as a doublet at approximately 3.65 ppm.[5]
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¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct signals for the aromatic carbons, the chiral carbon, the methylene carbon, and the methyl carbon.[5]
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For (2S)-2-phenylpropan-1-ol, the spectrum will prominently feature:
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A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
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Absorptions corresponding to C-H stretching of the aromatic ring and the alkyl chain.
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Peaks in the fingerprint region (below 1500 cm⁻¹) that are unique to the molecule's overall structure.[5]
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The fragmentation pattern can also offer clues about the structure.[5]
Part 3: Synthesis and Chiral Analysis
The synthesis of enantiomerically pure (2S)-2-phenylpropan-1-ol is a key challenge and a significant area of research. Asymmetric synthesis methods are employed to achieve high enantiomeric excess (ee).
3.1. Enantioselective Synthesis
A prevalent strategy for synthesizing chiral alcohols is the asymmetric bioreduction of prochiral ketones. This "green chemistry" approach often provides high yields and excellent enantiomeric excess.[6] For instance, the conversion of racemic 2-phenylpropionaldehyde can be achieved using biocatalysts like Saccharomyces cerevisiae or isolated enzymes such as horse-liver alcohol dehydrogenase (ADH) to produce (S)-2-phenyl-1-propanol.[7]
The following diagram illustrates a generalized workflow for the biocatalytic reduction of a prochiral precursor to (2S)-2-phenylpropan-1-ol.
Caption: Generalized workflow for biocatalytic synthesis.
3.2. Chiral Analysis: Determining Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) is crucial in asymmetric synthesis.[8] Several analytical techniques are employed for this purpose, with Chiral High-Performance Liquid Chromatography (HPLC) being a robust and widely used method.[8][9]
3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols like 2-phenyl-1-propanol.[9]
Experimental Protocol: Chiral HPLC Analysis
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Column Selection: A Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column is a common choice.[9]
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Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol. A common starting ratio is 90:10 (v/v) n-Hexane/Isopropanol.[9] The ratio of the modifier is a critical parameter for optimizing resolution.[9]
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Sample Preparation: Dissolve a small amount of the 2-phenyl-1-propanol sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
HPLC Conditions:
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Flow Rate: Start with a flow rate of 0.5 mL/min. A lower flow rate can increase interaction time with the CSP and improve resolution.[9]
-
Column Temperature: Maintain a stable temperature using a column oven, typically at 25 °C.[9]
-
Detection: Use a UV detector at a wavelength of 210 nm or 254 nm, as the phenyl group is a chromophore.[9]
-
Injection Volume: 10 µL.[9]
-
-
Data Analysis: Equilibrate the column until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should resolve into separate peaks. The enantiomeric excess is calculated from the integrated areas of these peaks.
The following diagram outlines the logical workflow for chiral analysis.
Caption: Workflow for ee determination by Chiral HPLC.
Part 4: Applications in Research and Drug Development
The primary significance of (2S)-2-phenylpropan-1-ol lies in its role as a chiral precursor. The stereochemistry of this molecule is often critical for the biological activity of the final product.[10]
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Pharmaceutical Intermediates: It is a precursor for some non-steroidal anti-inflammatory drugs.[7] The specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
-
Chiral Auxiliaries and Ligands: In asymmetric synthesis, chiral 1,2-amino alcohols, which can be derived from compounds like (2S)-2-phenylpropan-1-ol, are a well-established class of molecules used to control the stereochemical outcome of reactions.[11]
-
Fragrance Industry: 2-phenyl-1-propanol is used as a fragrance ingredient, valued for its hyacinth-like odor.[4][7]
Part 5: Safety and Handling
(2S)-2-phenylpropan-1-ol is classified as an irritant.[1] Proper safety precautions must be observed during its handling and storage.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[4] Safety goggles or glasses as described by OSHA or European Standard EN166 are recommended.[12]
-
Handling: Handle in a well-ventilated area. Avoid breathing vapors and contact with skin and eyes.[2][3][12] Wash hands thoroughly after handling.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Incompatibilities: Incompatible with strong oxidizing agents.[4][12]
Conclusion
(2S)-2-phenylpropan-1-ol is a molecule of significant interest in organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and chiral analysis, make it a versatile tool for researchers. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in the laboratory and in the development of new chemical entities.
References
- Benchchem. (n.d.). Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques.
- ChemBK. (2024). (2S)-2-phenylpropan-1-ol.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.
- ChemBK. (2024). 2-phenylpropan-1-ol.
- Taylor & Francis Online. (n.d.). First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447661, 2-Phenylpropanol.
- CymitQuimica. (n.d.). 2-Phenylpropan-1-ol.
- Fisher Scientific. (2012). 1-Phenyl-2-propanol Safety Data Sheet.
- Sigma-Aldrich. (2025). 1-Phenylpropan-2-ol Safety Data Sheet.
- Benchchem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol.
- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
- Flinn Scientific. (2014). 2-Phenyl-1-Propanol SDS (Safety Data Sheet).
- ResearchGate. (2025). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes.
- Fisher Scientific. (n.d.). 2-Methyl-1-phenyl-1-propanol Safety Data Sheet.
- ResearchGate. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS.
- Benchchem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.
- ChemicalBook. (n.d.). (2S)-2-AMINO-2-PHENYL-PROPAN-1-OL HCL CAS.
- PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol.
- Advanced ChemBlocks. (n.d.). (S)-2-methyl-1-phenylpropan-1-ol 95%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol.
- Benchchem. (n.d.). (S)-1-Phenylpropan-2-ol.
- Pharmaffiliates. (n.d.). CAS No : 1123-85-9 | Product Name : 2-Phenylpropan-1-ol.
- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol.
- SupraBank. (n.d.). (+)-(1S,2S)-2-Methylamino-1-phenyl-propan-1-ol.
- ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),....
- Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using.
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum.
- GSRS. (n.d.). 2-PHENYL-1-PROPANOL.
- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
Sources
- 1. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]
- 12. fishersci.com [fishersci.com]
